molecular formula C16H22N2O B2759055 8-(Benzylamino)-1-azaspiro[4,5]decan-2-one CAS No. 2135331-34-7

8-(Benzylamino)-1-azaspiro[4,5]decan-2-one

Cat. No.: B2759055
CAS No.: 2135331-34-7
M. Wt: 258.365
InChI Key: LERIRIIJXHREKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Benzylamino)-1-azaspiro[4,5]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a benzylamino group attached to an azaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzylamino)-1-azaspiro[4,5]decan-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Benzylamino)-1-azaspiro[4,5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    8-Benzyl-1,8-diazaspiro[4.5]decan-2-one: Similar in structure but with different substituents.

    2-Azaspiro[4,5]decan-3-one: A related spirocyclic compound with a different functional group.

Uniqueness

8-(Benzylamino)-1-azaspiro[4,5]decan-2-one is unique due to its specific benzylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

8-(benzylamino)-1-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-15-8-11-16(18-15)9-6-14(7-10-16)17-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERIRIIJXHREKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NCC3=CC=CC=C3)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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